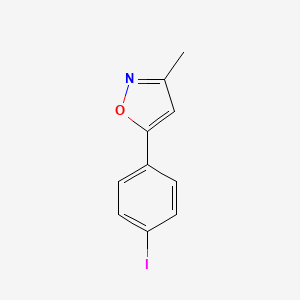

5-(4-Iodophenyl)-3-methylisoxazole

Beschreibung

Eigenschaften

Molekularformel |

C10H8INO |

|---|---|

Molekulargewicht |

285.08 g/mol |

IUPAC-Name |

5-(4-iodophenyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C10H8INO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |

InChI-Schlüssel |

ZLBFMLXIQKHFMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NOC(=C1)C2=CC=C(C=C2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

Summary Table of Preparation Methods

Mechanistic Insights

- The condensation step involves nucleophilic attack of the lithium salt of acetone oxime on the electrophilic ethyl 2,2-diethoxyacetate, forming the dihydroisoxazole intermediate.

- Aromatization via acylation converts the dihydroisoxazole alcohol to the aromatic isoxazole ring.

- Electrophilic iodination with N-iodosuccinimide selectively introduces iodine at the 4-position of the isoxazole ring facilitated by acidic conditions, enhancing electrophilicity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Iodophenyl)-3-methylisoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Oxidation and Reduction: The isoxazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.

Heck Reaction: Uses palladium catalysts and alkenes.

Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Hydroxylated Products: Formed through oxidation reactions.

Reduced Isoxazoles: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

5-(4-Iodophenyl)-3-methylisoxazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 5-(4-Iodophenyl)-3-methylisoxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom may enhance its binding affinity to certain targets, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Isoxazole Derivatives

5-(4-Bromophenyl)-3-methylisoxazole (3h)

- Physical Properties : Melting point (126–128 °C), molecular weight 290.10 g/mol.

- Spectroscopic Data :

- IR peaks at 2978, 1598, 1467 cm⁻¹ (C-I stretch absent; replaced by C-Br at ~600 cm⁻¹).

- ^1H-NMR: δ 2.36 (s, CH3), 6.37 (s, C4-H), 7.41–7.67 (ArH).

5-(4-Chlorophenyl)-3-methylisoxazole (3i)

- Physical Properties : Melting point (88–89 °C), molecular weight 245.68 g/mol.

- Spectroscopic Data :

- IR peaks at 1600, 1451, 833 cm⁻¹ (C-Cl stretch ~700 cm⁻¹).

- ^1H-NMR: δ 2.34 (s, CH3), 6.34 (s, C4-H), 7.41 (d, ArH).

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole

Substituent Variants in Isoxazole Derivatives

Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate

- Structural Features : Methoxy group (electron-donating) and ester moiety enhance solubility.

- Key Difference : Methoxy groups improve bioavailability but reduce halogen-bond-mediated target interactions .

5-[7-(4-(4,5-Dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl]-3-methylisoxazole

- Physical Properties : Molecular weight 356.46 g/mol, low solubility (1.4E-3 g/L).

- Structural Features : Long alkyl chain increases lipophilicity, favoring CNS penetration.

- Key Difference : Extended hydrophobic chains alter distribution profiles compared to compact iodophenyl derivatives .

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole

- Structural Features : Methoxy at meta position and phenyl at position 3.

Biologische Aktivität

5-(4-Iodophenyl)-3-methylisoxazole is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5-(4-Iodophenyl)-3-methylisoxazole belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the iodine atom enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 128 |

2. Anticancer Activity

5-(4-Iodophenyl)-3-methylisoxazole has also been investigated for its anticancer effects. In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 12 |

The biological activities of 5-(4-Iodophenyl)-3-methylisoxazole are attributed to several mechanisms:

- Inhibition of DNA Synthesis: The compound interferes with DNA replication in cancer cells, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in microbial cells, contributing to its antimicrobial properties.

- Targeting Specific Pathways: Research indicates that it may modulate pathways involved in inflammation and apoptosis, further enhancing its therapeutic potential.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 5-(4-Iodophenyl)-3-methylisoxazole against clinical isolates of MRSA. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting potential for use in combination therapies.

Case Study 2: Cancer Cell Proliferation

In a controlled laboratory setting, the effects of 5-(4-Iodophenyl)-3-methylisoxazole on HeLa cells were examined. The compound significantly reduced cell viability in a dose-dependent manner, with morphological changes indicative of apoptosis observed under microscopy. This study underscores its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Iodophenyl)-3-methylisoxazole, and how do reaction conditions influence regioselectivity?

- Methodology : The synthesis of isoxazole derivatives often employs cycloaddition reactions. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes can yield substituted isoxazoles . For 5-(4-Iodophenyl)-3-methylisoxazole, a regioselective approach may involve iodination of a pre-formed isoxazole core or direct cyclization using 4-iodophenylacetylene. Key parameters include temperature (80–120°C), solvent polarity (e.g., acetonitrile), and catalyst choice (e.g., iodine or palladium complexes) to control substituent positioning .

Q. How can researchers confirm the structural identity of 5-(4-Iodophenyl)-3-methylisoxazole using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Look for peaks at ~1640–1570 cm⁻¹ (C=N/C=C stretching) and ~960 cm⁻¹ (N–O stretching) .

- ¹H NMR : Expect signals for the methyl group (δ ~2.1 ppm, singlet) and aromatic protons (δ ~7.3–7.8 ppm for the iodophenyl ring) .

- HRMS : Verify the molecular ion peak at m/z 271.057 (C₉H₆INO) .

Q. What are the solubility and stability profiles of 5-(4-Iodophenyl)-3-methylisoxazole under standard laboratory conditions?

- Methodology : Experimental solubility in polar solvents (e.g., DMSO, ethanol) should be validated against computational predictions (e.g., ACD/Labs Software). Stability studies under UV light, humidity, and varying pH (4–9) are critical for storage recommendations. For instance, HPLC purity >98% is achievable with amber glass storage to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the yield of 5-(4-Iodophenyl)-3-methylisoxazole in multi-step syntheses, and what are common pitfalls?

- Methodology :

- Step Optimization : Use design of experiments (DoE) to vary reaction time, temperature, and stoichiometry. For example, recrystallization in ethanol (8 mL/g) improves purity from 50% to >86% yield .

- Pitfalls : Competing side reactions (e.g., over-iodination) can be mitigated by controlling iodine equivalents and reaction quenching .

Q. How should conflicting data on biological activity between structurally analogous isoxazoles be analyzed?

- Methodology :

- Comparative SAR : Compare 5-(4-Iodophenyl)-3-methylisoxazole with derivatives like 5-(4-chlorophenyl) analogs. For antimicrobial assays, discrepancies may arise from differences in bacterial strain susceptibility or assay protocols (e.g., broth microdilution vs. disc diffusion) .

- Dose-Response Validation : Repeat assays with standardized inoculum sizes and positive controls (e.g., ciprofloxacin for bacteria) .

Q. What strategies are effective for targeting 5-(4-Iodophenyl)-3-methylisoxazole in enzyme inhibition studies, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX)?

- Methodology :

- Docking Simulations : Use crystal structures of COX-2 (PDB ID: 5KIR) or 5-LOX (PDB ID: 3V99) to predict binding interactions. The iodine atom’s van der Waals radius may enhance hydrophobic pocket occupancy .

- In Vitro Assays : Measure IC₅₀ values via fluorescence-based inhibition kits, comparing against known inhibitors (e.g., celecoxib for COX-2) .

Q. How can researchers resolve discrepancies between computational and experimental LogP values for 5-(4-Iodophenyl)-3-methylisoxazole?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.